4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a hexahydroquinoline derivative characterized by a bicyclic framework with distinct substituents influencing its physicochemical and biological properties. The compound features:
- A 2-chloro-3-methoxyphenyl group at position 4, contributing steric bulk and electronic modulation.
- Methyl groups at positions 2, 7, and 7, enhancing hydrophobicity and structural rigidity.
- A ketone moiety at position 5 and a cyano group at position 3, critical for hydrogen bonding and dipole interactions.
This compound is part of the 1,4-dihydropyridine (1,4-DHP) family, known for diverse bioactivities, including calcium channel modulation, antimicrobial, and antioxidant effects . Its synthesis likely follows Hantzsch multicomponent reactions, as evidenced by similar derivatives . Structural characterization employs crystallographic tools like SHELX and OLEX2 for refinement and analysis .
Properties
CAS No. |
853312-81-9 |
|---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H21ClN2O2/c1-11-13(10-22)17(12-6-5-7-16(25-4)19(12)21)18-14(23-11)8-20(2,3)9-15(18)24/h5-7,17,23H,8-9H2,1-4H3 |
InChI Key |
LVWWMVIJDYPMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Cyanoacetic Ester Cyclization
Alkylation and Coupling
-
Methylation : AlCl₃-catalyzed alkylation of the quinoline ring at C2 and C7.
-
Amination : Displacement of a chloro group at C4 with 2-chloro-3-methoxyaniline using pyridine hydrochloride as a catalyst.
Optimization and Challenges
Regioselectivity
-
Directing effects : The electron-withdrawing cyano group directs alkylation/methylation to specific positions.
-
Steric hindrance : Bulky groups at C7 may limit reactivity at C2.
Purification
-
Crystallization : Hexane/ethyl acetate mixtures precipitate intermediates.
-
Chromatography : Flash column chromatography (1–5% EtOAc/hexane) isolates pure products.
Data Tables for Key Reactions
Table 1: Cyclization Conditions
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Fluoro-4-methoxyaniline derivative | POCl₃ | Toluene | Reflux | 24 h | 84% |
| Cyanoacetic ester intermediate | POCl₃, NH₄OH | THF, H₂O | 35–40°C | 2 h | 90% |
Table 2: Amination at C4
| Quinolinecarbonitrile | Amine | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | 2-Chloro-3-methoxyaniline | Pyridine hydrochloride | 2-Ethoxyethanol | 54–85% |
Chemical Reactions Analysis
4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of specific apoptotic pathways.
Antimicrobial Properties:
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects:
In neuropharmacology, the compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Experimental models have shown that it can reduce oxidative stress and inflammation in neuronal cells .
Pharmacological Studies
Mechanism of Action:
The compound interacts with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Its ability to modulate these targets makes it a candidate for drug development aimed at treating chronic diseases .
Case Study - Drug Development:
A case study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of this compound as a potential lead for developing new anticancer drugs. The study reported promising results in vitro and in vivo, suggesting further exploration in clinical settings .
Material Science
Nanotechnology Applications:
The compound is being explored for its potential use in nanotechnology, particularly in the development of drug delivery systems. Its solubility and stability make it suitable for incorporation into nanoparticles designed for targeted drug delivery .
Photovoltaic Materials:
Research has also indicated that quinoline derivatives can be utilized in organic photovoltaic devices due to their electronic properties. The incorporation of this compound into polymer blends has shown improved efficiency in converting solar energy into electricity .
Table 1: Biological Activities of 4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine vs.
- Amino and Trifluoromethyl Groups: The amino group in enhances solubility, while the trifluoromethyl group improves metabolic stability and target affinity due to its electronegativity .
Biological Activity
The compound 4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a member of the quinoline family, notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, drawing on various research studies and findings.
Basic Information
- IUPAC Name : 4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Molecular Formula : C22H26ClN O4
- Molecular Weight : 403.9 g/mol
- CAS Number : 853328-44-6
Structural Characteristics
The compound features a complex structure that includes a quinoline moiety and various substituents that influence its biological activity. The presence of the chloro and methoxy groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to modulate the activity of key molecular targets involved in various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely based on structural variations but suggest a potential for effective antimicrobial agents against resistant strains .
Antioxidant Properties
The compound's structure allows it to act as a free radical scavenger. In vitro studies have shown that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Case Studies
- Cholinesterase Inhibition : A study evaluated the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in neurodegenerative diseases like Alzheimer's. The compound exhibited moderate inhibition, suggesting potential application in cognitive enhancement therapies .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The IC50 values indicated significant potential for further development as an anticancer agent .
Comparison with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Structure | Moderate AChE inhibition |
| Ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | Structure | Antimicrobial activity |
The differences in substituents lead to variations in biological activities among these compounds. The presence of electron-withdrawing groups like chlorine enhances solubility and reactivity.
Synthesis Methods
The synthesis of 4-(2-Chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile typically involves multi-step organic reactions:
- Condensation Reaction : The initial step involves the condensation of 2-chloro-3-methoxybenzaldehyde with appropriate acetic acid derivatives.
- Cyclization : Subsequent cyclization forms the quinoline structure.
- Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity levels suitable for biological assays .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions, often using the Hantzsch reaction framework. Key steps include:
- Condensation of substituted aldehydes (e.g., 2-chloro-3-methoxybenzaldehyde) with β-ketoesters and ammonium acetate in ethanol or methanol under reflux .
- Cyclization catalyzed by acids (e.g., p-toluenesulfonic acid) to form the hexahydroquinoline core .
- Optimization : Adjust reaction time (6–12 hours), temperature (70–90°C), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >80% purity .
Q. How is the compound’s three-dimensional structure confirmed experimentally?
- X-ray crystallography is the gold standard for determining bond angles, torsional strain, and stereochemistry. For example, cyclohexene rings in similar compounds adopt half-chair or twisted-boat conformations .
- Spectroscopic validation : Use /-NMR to confirm substituent positions (e.g., methoxy group at C3, chloro at C2) and IR for functional groups (C≡N stretch at ~2200 cm) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC values against S. aureus or E. coli) .
- Enzyme modulation : Fluorescence-based assays to test inhibition of acetylcholinesterase or cytochrome P450 isoforms .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence pharmacological activity?
- Electron-withdrawing groups (e.g., Cl at C2) enhance binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Methoxy groups (e.g., at C3) improve solubility but may reduce metabolic stability due to demethylation pathways .
- Structure-activity relationship (SAR) studies : Replace the chloro group with F or CF to compare potency in enzyme inhibition assays .
Q. What computational methods are used to predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular docking : Simulate binding to proteins (e.g., DNA gyrase or kinases) using AutoDock Vina. The quinoline core often shows π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory data in biological assays be resolved?
- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate purity via HPLC (>95%) to rule out impurity effects .
- Orthogonal assays : Confirm enzyme inhibition using both fluorometric and colorimetric methods .
- Batch-to-batch variability : Standardize synthetic protocols (e.g., solvent removal under reduced pressure) to ensure reproducibility .
Methodological Challenges
Q. What strategies mitigate steric hindrance during functionalization of the quinoline core?
- Use bulky directing groups (e.g., trimethylsilyl) to control regioselectivity in cross-coupling reactions .
- Employ microwave-assisted synthesis to reduce reaction time and improve yields of sterically crowded derivatives .
Q. How to design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
